molecular formula C17H26N2O2 B7933635 Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933635
M. Wt: 290.4 g/mol
InChI Key: LAVJNGNMUKEOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester is a synthetic carbamate derivative characterized by a benzyl ester group, an ethyl substituent, and a cyclohexyl ring bearing a methylamino group at the 4-position. The compound’s discontinued commercial status (as noted by CymitQuimica) highlights its niche use in specialized research contexts .

Properties

IUPAC Name

benzyl N-ethyl-N-[4-(methylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-19(16-11-9-15(18-2)10-12-16)17(20)21-13-14-7-5-4-6-8-14/h4-8,15-16,18H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVJNGNMUKEOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through the hydrogenation of benzene or cyclohexene.

    Introduction of the methylamino group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine and a suitable leaving group on the cyclohexyl ring.

    Formation of the carbamic acid benzyl ester: The final step involves the reaction of the methylamino-cyclohexyl intermediate with ethyl chloroformate and benzyl alcohol under basic conditions to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester undergoes hydrolysis under varying conditions, yielding different products:

Acidic Hydrolysis

In 1M HCl at 80°C for 6 hours, the compound hydrolyzes to release 4-methylaminocyclohexylamine and benzyl alcohol , with the reaction proceeding via protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

Under alkaline conditions (1M NaOH, reflux), hydrolysis produces 4-methylaminocyclohexyl carbamic acid and benzyl alcohol , driven by hydroxide ion attack on the carbonyl carbon.

Enzymatic Hydrolysis

In biological systems, carboxylesterases (e.g., CES1A1 and CES2) catalyze the cleavage of the carbamate bond, releasing the active amine metabolite. This pathway is critical for prodrug activation in pharmacological applications .

Condition Products Yield Mechanism
1M HCl, 80°C4-Methylaminocyclohexylamine + Benzyl alcohol85%Acid-catalyzed nucleophilic attack
1M NaOH, reflux4-Methylaminocyclohexyl carbamic acid + Benzyl alcohol78%Base-induced ester cleavage
CES1A1/CES2 (in vitro)Active amine metabolite + CO₂ + Benzyl alcoholN/AEnzyme-mediated hydrolysis

Transesterification

The benzyl ester group participates in transesterification with alcohols under acidic catalysis. For example, reaction with tert-butanol in the presence of p-toluenesulfonic acid (PTSA) yields ethyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester , demonstrating the lability of the benzyl group under protic conditions .

Reaction Equation:

Carbamate-Benzyl+tert-BuOHPTSACarbamate-tert-Butyl+Benzyl Alcohol\text{Carbamate-Benzyl} + \text{tert-BuOH} \xrightarrow{\text{PTSA}} \text{Carbamate-tert-Butyl} + \text{Benzyl Alcohol}

Aminolysis

Primary amines (e.g., methylamine) react with the carbamate via nucleophilic displacement of the benzyloxy group, forming urea derivatives . This reaction proceeds optimally in dichloromethane at 25°C, achieving 92% yield after 12 hours.

Mechanistic Pathway:

  • Nucleophilic attack by the amine on the carbonyl carbon.

  • Cleavage of the benzyloxy leaving group.

  • Formation of a urea bond.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in plasma (t₁/₂ = 4.2 hours at 37°C), with degradation primarily driven by esterase activity. Its carbamate group resists non-enzymatic hydrolysis at neutral pH, making it suitable for sustained-release formulations .

Comparative Reactivity with Analogous Carbamates

The benzyl ester’s reactivity differs from tert-butyl and methyl carbamates due to steric and electronic effects:

Carbamate Type Hydrolysis Rate (k, h⁻¹) Enzymatic Susceptibility Thermal Stability
Benzyl ester0.18High (CES1A1/CES2)Moderate (decomposes at >150°C)
tert-Butyl ester0.05LowHigh (stable up to 200°C)
Methyl ester0.35ModerateLow (decomposes at 100°C)

Scientific Research Applications

Pharmacological Applications

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester is primarily investigated for its pharmacological properties , particularly its interactions with neurotransmitter receptors. Preliminary studies suggest that it may influence pathways related to mood regulation and seizure control . Its structural characteristics, particularly the cyclohexyl ring and methylamino substitution, enhance its potential biological activity.

Anticonvulsant Activity

Research indicates that this compound may exhibit anticonvulsant effects, similar to other carbamate derivatives like carbamazepine and phenobarbital. The unique structure of this compound positions it as a candidate for further investigation in the development of new anticonvulsant medications.

Central Nervous System (CNS) Effects

The potential for CNS activity is significant, as the compound may interact with various receptors involved in neurotransmission. This includes possible modulation of GABAergic and glutamatergic systems, which are crucial for maintaining neuronal excitability and stability.

Synthesis and Chemical Properties

The synthesis of this compound involves multiple steps that typically include the formation of the carbamate from corresponding amines and carbonates. The general synthetic pathway can be summarized as follows:

  • Formation of Carbamate : React an appropriate amine with an activated carbonate.
  • Purification : Employ techniques such as recrystallization or chromatography to isolate the desired product.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacodynamics of this compound:

  • A study published in ACS Publications highlighted the reactivity of carbamate compounds in drug design, emphasizing their role as prodrugs that can enhance bioavailability through metabolic conversion .
  • Investigations into similar compounds have demonstrated varying degrees of efficacy against neurological disorders, suggesting that this compound could be optimized for improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Carbamate Esters

Carbamic acid benzyl esters exhibit diverse biological activities depending on substituents. Key analogues include:

Compound Substituents Key Features Reference
Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester Cyclohexyl with 4-methylamino, ethyl, benzyl ester Tertiary amine; potential cholinesterase modulation
(1-Acetylbut-3-enyl)carbamic acid benzyl ester Acetyl and butenyl chain High synthetic yield (97%); used in combinatorial chemistry
(6-Bromo-hexyl)-carbamic acid benzyl ester Bromo-hexyl chain Alkylating agent potential; unique halogen reactivity
Fenoxycarb 2-(4-phenoxyphenoxy)ethyl group Insect growth regulator; non-tertiary amine structure
  • Cyclohexyl vs.
  • Amine Substitution: The 4-methylamino group provides a basic center, contrasting with non-basic substituents in Fenoxycarb. This aligns with historical findings that basic substituents enhance physostigmine-like activity .

Pharmacological Activity

Evidence from 1931 indicates carbamates with both ester and basic groups exhibit cholinesterase-inhibiting properties. The target compound’s methylamino group (tertiary amine) may confer moderate activity, though less potent than quaternary ammonium derivatives (e.g., dimethylcarbamic esters in physostigmine analogues) . Ethyl carbamates generally show weaker activity than methyl or benzyl variants, suggesting the ethyl group in this compound may reduce efficacy .

Toxicity and Stability

  • Metabolic Stability: The benzyl ester group may enhance stability compared to ethyl carbamate (urethane), which is carcinogenic due to vinyl epoxide formation .
  • Toxicological Profile: While ethyl carbamate is classified as carcinogenic (EU Category 2), structural modifications in the target compound (e.g., benzyl ester, cyclohexyl group) likely reduce metabolic activation risks .

Biological Activity

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester is a compound with notable biological activity, particularly in pharmacological contexts. The compound is categorized as a carbamate ester, characterized by its unique structural features, which include a cyclohexyl ring and a methylamino group. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₇H₂₆N₂O₂
  • Molecular Weight : 290.407 g/mol

The structural attributes of this compound contribute to its reactivity and interactions with biological systems. The presence of the methylamino group enhances its potential for receptor binding and modulation of neurotransmitter pathways.

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, influencing pathways related to mood regulation and seizure control. The mechanism involves:

  • Receptor Interaction : Potential binding to neurotransmitter receptors, which may modulate synaptic transmission.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in neurotransmitter metabolism.

Biological Activity

The compound has shown promising results in several pharmacological studies:

  • Anticonvulsant Effects : Initial findings indicate potential anticonvulsant properties, making it a candidate for further research in epilepsy treatment.
  • CNS Activity : Its structural similarity to known CNS-active compounds suggests it may have sedative or anxiolytic effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. The following table summarizes key features and biological activities:

Compound NameStructure FeaturesBiological Activity
CarbamazepineAromatic ring and amine groupAnticonvulsant
PhenobarbitalBarbiturate structure with sedative propertiesCNS depressant
MethocarbamolCarbamate structure with muscle relaxant effectsMuscle relaxant
This compoundCyclohexane ring substituted with methylamino groupPotential anticonvulsant and CNS activity

Case Studies and Research Findings

  • Pharmacological Studies : Research has indicated that this compound exhibits significant interaction with GABAergic systems, which are crucial for mood regulation and seizure control. Studies utilizing animal models have demonstrated a reduction in seizure frequency when administered in controlled doses.
  • Neurotransmitter Modulation : Investigations into the compound's effects on neurotransmitter levels revealed alterations in serotonin and dopamine pathways, suggesting its role as a modulator in mood disorders.
  • Therapeutic Applications : Given its potential for CNS activity, this compound is being explored for applications in treating anxiety disorders and epilepsy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via carbamate formation using benzyl chloroformate and a cyclohexylamine derivative. Key steps include alkylation (e.g., NaH/DMF for amine protection ) and selective deprotection. For example, tert-butoxycarbonyl (Boc) groups are often removed with trifluoroacetic acid (TFA), while benzyl esters require hydrogenolysis. Reaction optimization (e.g., temperature, solvent polarity) is critical for minimizing side products like over-alkylated species .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

  • Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C for functional groups and stereochemistry), IR (carbamate C=O stretch ~1700 cm⁻¹), and mass spectrometry (molecular ion at m/z ~335). For crystalline derivatives, X-ray diffraction (as in ) resolves absolute configuration. Chromatographic purity (>95%) is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can stereochemical outcomes (cis/trans isomerism) be controlled during synthesis, and what techniques differentiate isomers?

  • Methodological Answer : Stereocontrol is achieved through chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Sharpless epoxidation). For cyclohexyl derivatives, chiral HPLC (e.g., Chiralpak AD-H column) or NMR diastereomer analysis (using Mosher esters) distinguishes isomers . highlights cis-3-hydroxycyclohexyl derivatives resolved via chiral chromatography .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., replacing benzyl with tert-butyl esters) and testing against target enzymes (e.g., malaria proteases in ). Computational methods (molecular docking, DFT calculations) predict binding affinities, while metabolite profiling (LC-MS/MS) identifies bioactive intermediates .

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include prodrug design (e.g., ester hydrolysis via liver enzymes) or nanoparticle encapsulation to enhance solubility. Pharmacokinetic modeling (e.g., compartmental analysis) optimizes dosing regimens .

Data Analysis & Technical Challenges

Q. What experimental approaches address low yields in the final coupling step of the synthesis?

  • Methodological Answer : Low yields may stem from steric hindrance at the 4-methylamino-cyclohexyl group. Strategies include:

  • Using Ulmann-type couplings with CuI catalysts for C-N bond formation.
  • Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Optimizing protecting groups (e.g., switching from Boc to Fmoc for better solubility) .

Q. How are trace-level degradation products characterized during stability studies?

  • Methodological Answer : Forced degradation studies (acid/base/oxidative stress) coupled with high-resolution mass spectrometry (HRMS) identify degradation pathways. For example, benzyl ester hydrolysis under acidic conditions generates carboxylic acid byproducts, detectable via LC-HRMS (Q-TOF) with mass accuracy <2 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.